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Compound of Interest

Compound Name: Vapiprost Hydrochloride

Cat. No.: B1682829

Vapiprost Hydrochloride: A Technical Guide for
Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost Hydrochloride (also known by its development code GR-32191B) is a potent and
selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1]
Thromboxane A2 is a highly labile eicosanoid that plays a critical role in hemostasis and
thrombosis through its potent pro-aggregatory effects on platelets and contractile effects on
vascular smooth muscle. By blocking the TP receptor, Vapiprost Hydrochloride effectively
inhibits the downstream signaling cascades initiated by TXA2 and its stable mimetics, making it
a valuable tool for research into a variety of physiological and pathophysiological processes,
including cardiovascular and respiratory diseases.[2]

Chemical Structure and Properties

Vapiprost Hydrochloride is the hydrochloride salt of Vapiprost. Its chemical and physical
properties are summarized below.

Chemical Identification
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Identifier Value

(2)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-
IUPAC Name phenylphenyl)methoxy]-2-piperidin-1-
ylcyclopentyllhept-4-enoic acid;hydrochloride[3]

CAS Number 87248-13-3[3]
Molecular Formula C30H40CINO4[3]
Synonyms GR 32191B, Vapiprost HCI[3][4]

Physicochemical Properties

Quantitative experimental data for some physicochemical properties of Vapiprost
Hydrochloride, such as melting point and aqueous solubility, are not readily available in the
public domain. The following table includes computed data for the parent compound, Vapiprost,
and general properties of the hydrochloride salt.

Property Value Source

Molecular Weight 514.1 g/mol PubChem (Computed)[3]
Appearance Solid Dove Research & Analytics[5]
Storage 2-8°C Refrigerator Dove Research & Analytics[5]
Hydrogen Bond Donor Count 3 PubChem (Computed)
Hydrogen Bond Acceptor

Count 5 PubChem (Computed)
Rotatable Bond Count 8 PubChem (Computed)
XLogP3 6.4 PubChem (Computed)

Mechanism of Action: TP Receptor Antagonism

Vapiprost Hydrochloride exerts its pharmacological effects by competitively and selectively
blocking the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] The
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primary signaling pathway initiated by the activation of the TP receptor by its endogenous
ligand, TXA2, or synthetic agonists like U46619, involves the Gq family of G proteins.[7]

Binding of an agonist to the TP receptor leads to the activation of Phospholipase C (PLC). PLC,
in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary
messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through
the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release
of stored calcium (Ca?*) into the cytoplasm. The resulting increase in intracellular calcium,
along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream
events culminating in physiological responses such as platelet aggregation and smooth muscle

contraction.[2][8]

Vapiprost Hydrochloride, by occupying the ligand-binding site of the TP receptor, prevents
this signaling cascade from being initiated, thereby antagonizing the effects of TXA2.

Signaling Pathway of TP Receptor Activation and
Inhibition by Vapiprost Hydrochloride
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Caption: Vapiprost Hydrochloride blocks the Thromboxane A2 signaling pathway.
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Experimental Protocols

Vapiprost Hydrochloride is frequently used in in vitro and in vivo studies to investigate the
role of the TXA2-TP receptor pathway. A common application is to antagonize the effects of the
stable TXA2 mimetic, U46619. Below is a representative protocol for an in vitro platelet
aggregation assay.

In Vitro Platelet Aggregation Assay using U46619 and
Vapiprost Hydrochloride

Objective: To determine the inhibitory effect of Vapiprost Hydrochloride on U46619-induced
human platelet aggregation.

Materials and Reagents:

Freshly drawn human venous blood

3.2% Sodium Citrate (anticoagulant)

e U46619 (TP receptor agonist)

» Vapiprost Hydrochloride (TP receptor antagonist)

o Dimethyl sulfoxide (DMSO) for dissolving compounds
o Tyrode's buffer or Phosphate Buffered Saline (PBS)

o Light Transmission Aggregometer

o Calibrated micropipettes

o Aggregometer cuvettes with stir bars

Centrifuge
Methodology:

e Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
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o Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to
anticoagulant ratio).[5]

o Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
[5]

o Carefully transfer the upper PRP layer to a new tube.

o Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will
serve as a blank and for setting 100% aggregation.[5]

Preparation of Solutions:

o Prepare a stock solution of U46619 in DMSO. From this stock, prepare serial dilutions in
the assay buffer to achieve a range of working concentrations.

o Prepare a stock solution of Vapiprost Hydrochloride in DMSO. Prepare working
solutions at various concentrations to test for its inhibitory effect.

Platelet Aggregation Measurement:
o Set up the light transmission aggregometer according to the manufacturer's instructions.

o Pipette a defined volume of PRP (e.g., 450 uL) into an aggregometer cuvette containing a
magnetic stir bar.[1]

o Place the cuvette in the heating block of the aggregometer at 37°C and allow it to
equilibrate for at least 5 minutes with stirring.[1]

o Use PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.
[5]

o To test the inhibitory effect, pre-incubate the PRP with a small volume of Vapiprost
Hydrochloride solution or vehicle (DMSO) for a specified time (e.g., 2-5 minutes).

o Initiate aggregation by adding a small volume (e.g., 50 pL) of the U46619 working solution
to achieve a final concentration known to induce aggregation (e.g., 1-5 uM).[3]
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o Record the change in light transmission for 5-10 minutes.[3]

o Data Analysis:

o Quantify platelet aggregation as the maximum percentage change in light transmission

from the baseline.

o Compare the aggregation response in the presence and absence of Vapiprost
Hydrochloride.

o A dose-response curve for Vapiprost Hydrochloride's inhibition can be generated by
testing a range of its concentrations against a fixed concentration of U46619.

Experimental Workflow
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Caption: Workflow for the in vitro platelet aggregation inhibition assay.
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Conclusion

Vapiprost Hydrochloride is a specific and potent antagonist of the Thromboxane A2 receptor.
Its ability to block the Gg-PLC-IP3/DAG signaling pathway makes it an indispensable research
tool for elucidating the role of thromboxane in various physiological and disease states. The
provided experimental protocol for platelet aggregation serves as a foundational method that
can be adapted for various research applications, including studies on vasoconstriction and
other cellular responses mediated by the TP receptor. Further characterization of its
physicochemical properties would be beneficial for optimizing its use in different experimental
models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. benchchem.com [benchchem.com]

. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
. benchchem.com [benchchem.com]

. reprocell.com [reprocell.com]

. benchchem.com [benchchem.com]

. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nim.nih.gov]

°
~ (o)) ()] EEN w N =

. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of
the novel Gqg family - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and
pharmacology - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Chemical structure and properties of Vapiprost
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-
vapiprost-hydrochloride]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1682829?utm_src=pdf-body
https://www.benchchem.com/product/b1682829?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_Utilizing_the_Thromboxane_A2_Analog_U_46619_for_Thromboxane_Receptor_Signaling_Studies.pdf
https://www.ncbi.nlm.nih.gov/books/NBK539817/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_trans_U_46619_in_Biological_Experiments.pdf
https://www.reprocell.com/drug-efficacy-safety-adme/assay-catalog/vasoconstriction-human-subcutaneous-resistance-arteries-prostanoid-receptor-research
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_trans_U_46619_in_In_Vitro_Studies.pdf
https://pubmed.ncbi.nlm.nih.gov/14751539/
https://pubmed.ncbi.nlm.nih.gov/1851174/
https://pubmed.ncbi.nlm.nih.gov/1851174/
https://pubmed.ncbi.nlm.nih.gov/18374420/
https://pubmed.ncbi.nlm.nih.gov/18374420/
https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-vapiprost-hydrochloride
https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-vapiprost-hydrochloride
https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-vapiprost-hydrochloride
https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-vapiprost-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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